molecular formula C23H28ClN3O B248196 3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B248196
M. Wt: 397.9 g/mol
InChI Key: YGEFSWSRRBZIBW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a piperazine moiety, and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)hydrazine hydrochloride
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring, a piperazine moiety, and a propenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H28ClN3O

Molecular Weight

397.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H28ClN3O/c1-19-21(24)10-5-11-22(19)25-23(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-3-2-4-8-20/h2-11H,12-18H2,1H3,(H,25,28)/b9-6+

InChI Key

YGEFSWSRRBZIBW-RMKNXTFCSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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